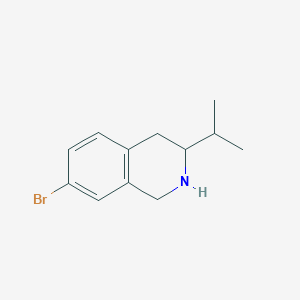
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated purines, including 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine, can be achieved through various methods. One common approach involves the use of organometallic reagents. For instance, the organometallic reagent formed in situ from CF3ZnBr and CuI has been used to effect selective 2-trifluoromethylation of 6-chloro-2-iodopurine . Another method involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated purines often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., CF3ZnBr, CuI), oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
科学的研究の応用
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine has several scientific research applications, including:
作用機序
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity and selectivity for target proteins . The compound may also participate in various biochemical pathways, modulating cellular processes and signaling cascades .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine include other fluorinated purines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical and biological properties. The presence of both the difluoromethyl and isopropyl groups can enhance its stability, lipophilicity, and binding affinity for target proteins, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C9H9ClF2N4 |
|---|---|
分子量 |
246.64 g/mol |
IUPAC名 |
6-chloro-2-(difluoromethyl)-7-propan-2-ylpurine |
InChI |
InChI=1S/C9H9ClF2N4/c1-4(2)16-3-13-8-5(16)6(10)14-9(15-8)7(11)12/h3-4,7H,1-2H3 |
InChIキー |
PQTNYMILEXQTBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)




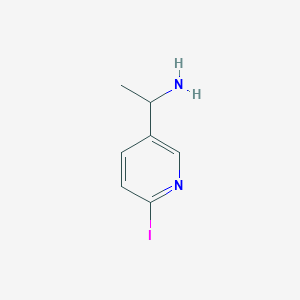
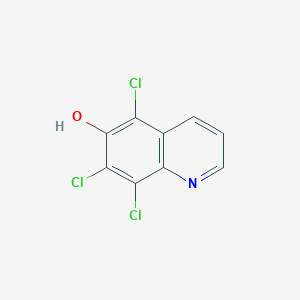
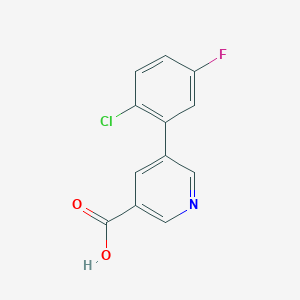
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

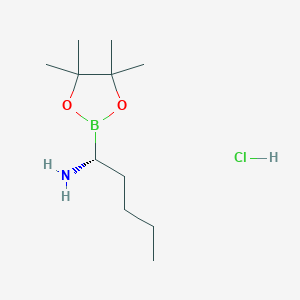
![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)

